molecular formula C21H25ClN4O3 B4940887 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,2-oxazole-3-carboxamide

5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B4940887
M. Wt: 416.9 g/mol
InChI Key: JTBDATBULHSRDC-UHFFFAOYSA-N
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Description

5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Properties

IUPAC Name

5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN4O3/c1-11-7-16(8-12(2)20(11)22)28-10-17-9-18(25-29-17)21(27)23-13(3)19-14(4)24-26(6)15(19)5/h7-9,13H,10H2,1-6H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBDATBULHSRDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC2=CC(=NO2)C(=O)NC(C)C3=C(N(N=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,2-oxazole-3-carboxamide involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Phenoxy Intermediate: The reaction begins with the chlorination of 3,5-dimethylphenol to form 4-chloro-3,5-dimethylphenol. This intermediate is then reacted with an appropriate alkylating agent to introduce the phenoxy group.

    Oxazole Ring Formation: The next step involves the formation of the oxazole ring. This is typically achieved through a cyclization reaction involving an appropriate precursor.

    Coupling with Pyrazole Derivative: The final step involves coupling the oxazole intermediate with a pyrazole derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and pyrazole moieties.

    Reduction: Reduction reactions can target the oxazole ring and the carboxamide group.

    Substitution: The chloro group on the phenoxy ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used as a catalyst or a reagent in various chemical processes. Its stability and reactivity make it suitable for large-scale applications.

Mechanism of Action

The mechanism of action of 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, such as inhibition, activation, or allosteric modulation.

Comparison with Similar Compounds

Similar Compounds

    (4-chloro-3,5-dimethylphenoxy)acetic acid: This compound shares the phenoxy and chloro groups but lacks the oxazole and pyrazole moieties.

    3-[(4-chloro-3,5-dimethylphenoxy)methyl]piperidine: This compound has a similar phenoxy structure but differs in the presence of a piperidine ring instead of the oxazole and pyrazole rings.

Uniqueness

The uniqueness of 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,2-oxazole-3-carboxamide lies in its combination of functional groups

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